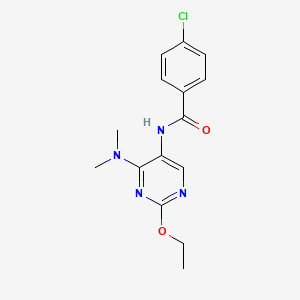![molecular formula C11H7F3N4OS2 B2533102 N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea CAS No. 341965-42-2](/img/structure/B2533102.png)
N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiourea derivatives is a topic of significant interest due to their diverse biological activities. In the context of N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea, although not directly synthesized in the provided papers, related compounds have been successfully synthesized and characterized. For instance, a series of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives were synthesized and characterized using spectroscopic techniques such as IR, 1H, and 13C NMR, with one of the structures confirmed by single crystal X-ray diffraction . Similarly, N-phenyl-N'-(3,5-dimethylpyrazole-4-yl)thiourea and other derivatives were synthesized and studied for their antitubercular and anticonvulsant activities . Another study reported the synthesis of N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives, which were tested for antituberculosis activity . These studies provide a foundation for the synthesis of related thiourea compounds, which could be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for understanding their chemical properties and biological activities. The structure of one of the synthesized thiourea derivatives was determined to crystallize in the monoclinic system with a trans-cis configuration . The molecular structure of thiourea derivatives can be elucidated using various spectroscopic methods and crystallography, which provides insights into the arrangement of atoms and the geometry of the molecule. This information is essential for the rational design of new compounds with desired properties.
Chemical Reactions Analysis
Thiourea derivatives can undergo various chemical reactions, which are important for their functionalization and biological activity. The oxidation of N-(2-pyridyl)thioureas leads to the formation of [1,2,4]thiadiazolo[2,3-a]pyridinium salts, demonstrating the reactivity of the thiourea moiety . Additionally, the reaction of thioureas with [bis(acyloxy)iodo]arenes has been shown to yield 1,2,4-thiadiazole derivatives, indicating the potential for intramolecular cyclization reactions . These reactions highlight the versatility of thiourea derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are characterized by their spectroscopic signatures and reactivity. The IR spectra of the synthesized thiourea derivatives show significant stretching vibrations corresponding to different functional groups, such as ν(N-H), ν(C=O), ν(C-N), and ν(C-S) . The NMR chemical shifts provide additional information about the electronic environment of the thiourea moiety . These properties are influenced by the molecular structure and substituents on the thiourea core, which can affect the compound's solubility, stability, and reactivity.
科学的研究の応用
Synthesis and Chemical Properties
Synthetic Methods and Derivatives : The development of methods for synthesizing thiadiazole derivatives, including N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea, highlights the versatility and significance of these compounds in organic chemistry. An efficient metal-free approach for the synthesis of 3-substituted 5-arylamino-1,2,4-thiadiazoles through intramolecular oxidative S-N bond formation of imidoyl thioureas showcases the broad substrate scope and high yields achievable with simple starting materials (Mariappan et al., 2016). Additionally, the oxidative azacyclization of 1-monosubstituted thioureas to form 1,2,4-thiadiazole derivatives underlines the chemical reactivity and potential for creating a wide range of biologically active compounds (Mamaeva & Bakibaev, 2003).
Biologically Active Compounds
Cytotoxic and Anti-HIV Properties : Research into the biological activities of thiourea derivatives, including those with the trifluoromethylphenyl group, has led to the identification of compounds with significant cytotoxic and anti-HIV properties. Studies on derivatives incorporating 1H-tetrazol-5-yl and 1,3-thiazolidin-4-one scaffolds have demonstrated reduced cytotoxicity and notable anti-HIV activity, contributing valuable insights into the design of novel therapeutic agents (Bielenica et al., 2017).
Agricultural Applications
Herbicidal Activities : The synthesis and evaluation of thiourea derivatives for agricultural applications have uncovered compounds with promising herbicidal activities. For instance, specific acyl thiourea compounds have shown significant inhibitory effects against common agricultural pests, offering a potential pathway for the development of new herbicides (Fu-b, 2014).
Material Science Applications
Electroluminescent and Amplified Spontaneous Emission : In the realm of material science, the design and synthesis of star-shaped single-polymer systems with simultaneous RGB emission demonstrate the utility of thiadiazole derivatives in creating advanced optoelectronic materials. These systems exhibit saturated white electroluminescence and amplified spontaneous emission, highlighting their potential in lighting and display technologies (Liu et al., 2016).
将来の方向性
特性
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4OS2/c12-11(13,14)6-1-3-7(4-2-6)15-10(20)16-9(19)8-5-21-18-17-8/h1-5H,(H2,15,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCABAZTVBRKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=S)NC(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2533020.png)
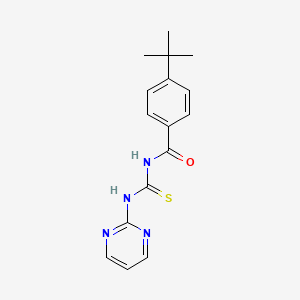
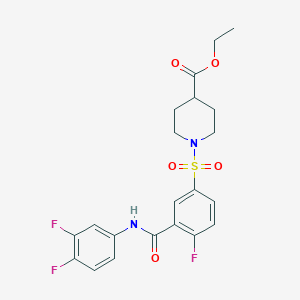


![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533025.png)
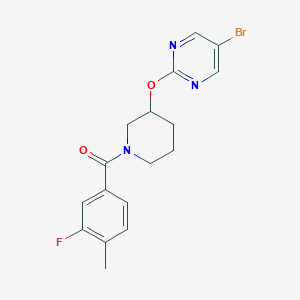
![[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2533031.png)
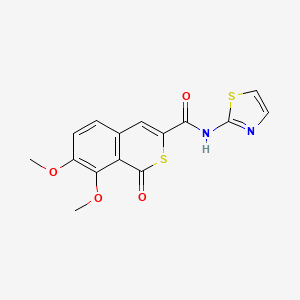

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2533038.png)
![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2533039.png)
